molecular formula C13H12FN3O3S B2703515 3-(3-((4-Fluorobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid CAS No. 898607-91-5

3-(3-((4-Fluorobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Cat. No. B2703515
CAS RN: 898607-91-5
M. Wt: 309.32
InChI Key: VRHDDCNZBJHBRH-UHFFFAOYSA-N
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Description

3-[(4-fluorobenzyl)thio]propanoic acid is a compound that belongs to a class of chemicals known as thioacetic acids. Its IUPAC name is 3-[(4-fluorobenzyl)sulfanyl]propanoic acid . The compound has a molecular weight of 214.26 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11FO2S/c11-9-3-1-8(2-4-9)7-14-6-5-10(12)13/h1-4H,5-7H2,(H,12,13) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methods for synthesizing compounds related to 3-(3-((4-Fluorobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid. These methods include the reaction of 4-fluorobenzaldehyde with alpha-alanine in refluxing ethanol, followed by structural verification through NMR, FTIR, and Raman spectroscopy. The optimized geometries and vibrational wavenumbers suggest good agreement between theoretical and experimental spectra, indicating the precision of synthesis and structural analysis techniques (Ruan Min, 2008); (Min Ruan et al., 2009).

Anticancer Activity

Certain derivatives of 1,2,4-triazinone have shown significant anticancer activities in vitro against various cancer cell lines. This includes the synthesis of S-glycosyl and S-alkyl derivatives, which have been screened for their cytotoxic effects, indicating the potential of these compounds as anticancer agents (H. Saad & A. Moustafa, 2011).

Antibacterial and Antimicrobial Activities

Research into fluorine-containing thiadiazolotriazinones and other fluorinated compounds has demonstrated promising antibacterial and antimicrobial properties. These studies have synthesized new molecules and evaluated their activities, showing efficacy in inhibiting microbial growth at varying concentrations. The inclusion of fluorine and other pharmacophores has been crucial in enhancing the biological activity of these compounds (B. S. Holla et al., 2003); (W. A. Bawazir & R. M. Abdel-Rahman, 2018).

Experimental and Theoretical Studies

Further experimental and theoretical studies have been conducted on related compounds, focusing on intermolecular interactions, synthesis methods, and biological evaluations. These studies contribute to a deeper understanding of the chemical and physical properties of triazine derivatives and their potential applications in various scientific fields (M. M. Orlinskii, 1996); (S. Parveen et al., 2018).

Safety and Hazards

The safety data sheet (SDS) for this compound can be found online . It’s important to handle this compound with care, using appropriate personal protective equipment, and to avoid release to the environment .

properties

IUPAC Name

3-[3-[(4-fluorophenyl)methylsulfanyl]-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O3S/c14-9-3-1-8(2-4-9)7-21-13-15-12(20)10(16-17-13)5-6-11(18)19/h1-4H,5-7H2,(H,18,19)(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHDDCNZBJHBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(C(=O)N2)CCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-((4-Fluorobenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

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